molecular formula C17H11F3N2OS B1434168 2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one CAS No. 905528-52-1

2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B1434168
CAS No.: 905528-52-1
M. Wt: 348.3 g/mol
InChI Key: YUUURXSBRDTWAW-UVTDQMKNSA-N
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Description

2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a mercapto group, a phenyl group, and a trifluoromethyl group attached to an imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one has a wide range of scientific research applications:

Preparation Methods

The synthesis of 2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one typically involves multiple steps. One common synthetic route includes the condensation of 2-mercaptoimidazole with benzaldehyde derivatives under acidic or basic conditions. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide. Industrial production methods may involve more efficient and scalable processes, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the benzylidene group, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and trifluoromethyl groups, respectively. .

Mechanism of Action

The mechanism of action of 2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one involves its interaction with various molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the imidazole ring can interact with metal ions and other biomolecules, modulating their activity and function .

Comparison with Similar Compounds

2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one can be compared with other similar compounds, such as:

    2-Mercaptoimidazole: Lacks the phenyl and trifluoromethyl groups, resulting in different chemical and biological properties.

    3-Phenyl-4H-imidazol-4-one: Does not contain the mercapto and trifluoromethyl groups, affecting its reactivity and applications.

    5-(Trifluoromethyl)benzylidene derivatives:

Properties

IUPAC Name

(5Z)-3-phenyl-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]imidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2OS/c18-17(19,20)13-9-5-4-6-11(13)10-14-15(23)22(16(24)21-14)12-7-2-1-3-8-12/h1-10H,(H,21,24)/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUURXSBRDTWAW-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3C(F)(F)F)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3C(F)(F)F)/NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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